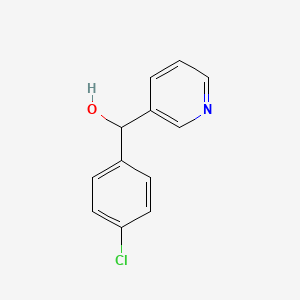

(4-Chlorophenyl)(pyridin-3-yl)methanol

Overview

Description

(4-Chlorophenyl)(pyridin-3-yl)methanol, also known as 4-Chloro-3-pyridinemethanol, is an organic compound that has been studied for its potential applications in a variety of scientific and medical fields. This compound is of interest due to its unique structure and properties, which make it a promising material for a variety of uses. 4-Chloro-3-pyridinemethanol has been studied for its ability to act as a catalyst in organic synthesis, as well as its potential use as a drug or therapeutic agent.

Scientific Research Applications

Chiral Intermediate in Drug Production

(4-Chlorophenyl)(pyridin-3-yl)methanol is an important chiral intermediate in the production of the anti-allergic drug Betahistine. Ni et al. (2012) conducted a study on producing this chiral intermediate using a strain of Kluyveromyces sp. for the stereoselective reduction of (4-chlorophenyl)-(pyridin-2-yl)methanone to (S)-(4-Chlorophenyl)(pyridin-3-yl)methanol. The study found that this method could achieve high yields and enantiomeric excess in an aqueous two-phase system, highlighting its potential for large-scale drug synthesis applications (Ni, Zhou, & Sun, 2012).

Biocatalysis in Liquid-Liquid Biphasic Systems

In a study by Chen et al. (2021), this compound was synthesized using a liquid-liquid biphasic microreaction system. This method used recombinant Escherichia coli as a catalyst, demonstrating high efficiency and excellent yield in a shorter time compared to traditional methods. This approach provides an eco-friendly and economically viable alternative for the synthesis of this compound, with potential applications in various chemical industries (Chen et al., 2021).

Antimicrobial and Anticancer Properties

A 2021 study by Sivakumar et al. investigated the molecular structure and antimicrobial activity of a compound structurally similar to this compound. The study highlighted its potential in developing new antimicrobial and anticancer agents, emphasizing the importance of such compounds in pharmaceutical research (Sivakumar et al., 2021).

Application in Corrosion Inhibition

Ma et al. (2017) explored the use of triazole derivatives, including a compound similar to this compound, as corrosion inhibitors for mild steel in acidic environments. This research provides insights into the development of more effective and environmentally friendly corrosion inhibitors, which are crucial in industrial settings (Ma et al., 2017).

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for (4-Chlorophenyl)(pyridin-3-yl)methanol.

Biochemical Pathways

It has been reported that similar compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (21765 g/mol) and its physical properties such as its boiling point (3643ºC at 760 mmHg) and density (1275 g/cm3) suggest that it could have good bioavailability .

Result of Action

It has been suggested that similar compounds could have significant electrooptic properties . This suggests that this compound could potentially influence cellular processes by modulating the activity of target proteins.

properties

IUPAC Name |

(4-chlorophenyl)-pyridin-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-11-5-3-9(4-6-11)12(15)10-2-1-7-14-8-10/h1-8,12,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZLNPXEFGITEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30286754 | |

| Record name | (4-chlorophenyl)(pyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68885-32-5 | |

| Record name | 68885-32-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-chlorophenyl)(pyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.